molecular formula C12H14N4O B2500576 N-phenethyl-2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 439110-55-1

N-phenethyl-2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B2500576
CAS No.: 439110-55-1
M. Wt: 230.271
InChI Key: AJPMXKTVAFSASM-UHFFFAOYSA-N
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Description

N-Phenethyl-2-(1H-1,2,4-triazol-1-yl)acetamide ( 439110-55-1) is a chemical compound supplied with a purity of 90% and is categorized as a Heterocyclic Building Block, making it a valuable scaffold for medicinal chemistry and drug discovery research . Its molecular formula is C12H14N4O, and it has a molecular weight of 230.27 g/mol . Compounds featuring the 1,2,4-triazole core, such as this one, are extensively investigated for their broad biological potential. Scientific literature indicates that 1,2,4-triazole derivatives are prominent in developing agents with anticonvulsant activity . Studies on similar structures have shown that these compounds can act by binding to the GABA A receptor, increasing GABA content in the brain, and exhibiting effects in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models . Furthermore, the 1,2,4-triazole pharmacophore is found in compounds with documented antimicrobial, anti-inflammatory, and antitumor properties, highlighting the versatility of this structural class in pharmaceutical development . This product is intended for use in research laboratories as a key synthetic intermediate or building block. This product is for research and development use only. It is not intended for human or veterinary use.

Properties

IUPAC Name

N-(2-phenylethyl)-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c17-12(8-16-10-13-9-15-16)14-7-6-11-4-2-1-3-5-11/h1-5,9-10H,6-8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPMXKTVAFSASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-2-(1H-1,2,4-triazol-1-yl)acetamide typically involves the reaction of phenethylamine with 2-bromoacetyl bromide to form N-phenethyl-2-bromoacetamide. This intermediate is then reacted with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-2-(1H-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like dimethylformamide (DMF) or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-phenethyl-2-(1H-1,2,4-triazol-1-yl)acetate, while substitution reactions can produce various substituted triazole derivatives .

Scientific Research Applications

Structural Characteristics

N-phenethyl-2-(1H-1,2,4-triazol-1-yl)acetamide features a phenethyl group attached to a triazole ring and an acetamide moiety. This structural arrangement confers distinct chemical properties that are crucial for its biological activity. The molecular formula is C13H14N4OC_{13}H_{14}N_{4}O with a molecular weight of approximately 230.26 g/mol. The presence of the triazole ring is particularly noteworthy as it is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to the triazole moiety, which can inhibit specific enzymes and interact with proteins involved in cellular processes. Research indicates that compounds containing triazole rings exhibit a wide range of pharmacological activities:

  • Antimicrobial Activity : Triazole derivatives have shown effectiveness against various bacterial and fungal strains. Studies have demonstrated that this compound may possess antimicrobial properties that warrant further investigation.
  • Anticancer Potential : The compound has been evaluated for its anticancer activity through molecular docking studies against cancer cell lines. Preliminary results suggest that it may inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis process includes:

  • Formation of the triazole ring through cyclization reactions.
  • Coupling with the phenethyl group to form the final acetamide derivative.

Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Case Studies and Research Findings

Several studies have investigated the applications of this compound in various contexts:

Study Focus Findings
Study on Antimicrobial ActivityEvaluated against bacterial strainsShowed promising inhibition against specific pathogens
Anticancer ResearchMolecular docking studiesIndicated potential inhibitory effects on cancer cell lines
Enzyme Interaction StudiesBinding affinity assessmentsDemonstrated significant interactions with target enzymes involved in metabolic pathways

Mechanism of Action

The mechanism of action of N-phenethyl-2-(1H-1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the disruption of essential biological processes, such as cell division in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Points: N-phenethyl-2-(1H-1,2,4-triazol-1-yl)acetamide: Not reported. Compound 9c (): 218–220°C . Compound 54 (): 204–206°C .
  • Spectral Data :
    • IR and NMR spectra for analogs (e.g., 6b , 6c in ) confirm triazole and acetamide linkages, with C=O stretches at 1670–1680 cm⁻¹ and NH peaks at 3260–3300 cm⁻¹ .

Substituent Effects on Activity

  • Electron-withdrawing groups (e.g., Br, NO₂): Enhance binding affinity in thiazole-triazole hybrids (e.g., 9c) due to increased dipole interactions .
  • Fluorine substituents : Improve metabolic stability and membrane permeability in phenyl-triazole derivatives (e.g., 54 ) .
  • Phenethyl vs. benzothiazole : The phenethyl group in the target compound may confer greater flexibility in receptor binding compared to rigid benzothiazole cores .

Biological Activity

N-phenethyl-2-(1H-1,2,4-triazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological properties, including its potential as an inhibitor for various enzymes and its effects on different biological systems.

Chemical Structure and Synthesis

This compound features a triazole ring, which is known for its pharmacological versatility. The synthesis of this compound often involves the reaction of phenethylamine with appropriate acylating agents and triazole derivatives. Recent studies have employed ultrasound-assisted methods to enhance yield and reduce reaction time during synthesis .

Antiviral Properties

Recent studies have highlighted the potential of this compound as an antiviral agent. Specifically, it has shown promising inhibitory activity against SARS-CoV-2 proteases, which are critical for the viral replication cycle. The compound demonstrated effective binding affinity and inhibition rates comparable to established antiviral drugs .

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. Various derivatives of 1,2,4-triazole have exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring can enhance antibacterial efficacy .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on serine proteases. Compounds derived from this scaffold have shown IC50 values indicating potent inhibition against various serine proteases involved in disease processes like hepatitis C virus (HCV). For instance, one derivative displayed an IC50 value of 0.015 mg/mL against HCV serine protease, outperforming standard treatments such as ribavirin .

Table 1: Biological Activity Summary of this compound Derivatives

Compound DerivativeTarget Enzyme/PathogenIC50 Value (mg/mL)Binding Affinity (kcal/mol)Notes
4aHCV Serine Protease0.015-7.55Superior to ribavirin
4bE. coliNot specifiedNot specifiedEffective against gram-negative bacteria
4cStaphylococcus aureusNot specifiedNot specifiedEffective against gram-positive bacteria
N/ASARS-CoV-2 ProteaseNot specifiedNot specifiedPromising preliminary results

Case Study: Antiviral Efficacy Against SARS-CoV-2

A study focused on the antiviral efficacy of N-phenethyl derivatives against SARS-CoV-2 revealed that compounds with electron-donating groups on the aryl ring exhibited enhanced inhibitory activity. The research utilized molecular docking techniques to predict binding interactions with viral proteases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-phenethyl-2-(1H-1,2,4-triazol-1-yl)acetamide, and how do reaction conditions influence yield?

  • Methodology : A multi-step synthesis involving nucleophilic substitution and cyclization is commonly employed. For example, coupling phenethylamine derivatives with 1,2,4-triazole precursors under controlled pH (6–8) and temperature (60–80°C) optimizes yield. Ultrasound-assisted synthesis can reduce reaction times by 30–50% .
  • Key Parameters : Monitor intermediates via TLC and purify using column chromatography (ethyl acetate/hexane, 3:7 ratio) .

Q. What spectroscopic and analytical techniques are critical for confirming the structure of this compound?

  • Methodology : Use 1H/13C NMR to verify aromatic protons (δ 7.2–8.4 ppm) and acetamide carbonyl signals (δ 165–170 ppm). IR spectroscopy identifies triazole C-N stretches (~1303 cm⁻¹) and acetamide C=O (~1671 cm⁻¹). LC-MS confirms molecular weight (e.g., [M+H]+ at 324.4 g/mol) .

Q. How can researchers ensure high purity during synthesis, and what purification methods are most effective?

  • Methodology : Recrystallization in ethanol or methanol is preferred for final purification. For intermediates, use gradient elution in HPLC (acetonitrile/water, 0.1% TFA) to remove byproducts. Purity >95% is achievable with iterative crystallization .

Advanced Research Questions

Q. How can contradictory data in biological activity assays (e.g., IC50 variability) be resolved for this compound?

  • Methodology : Conduct dose-response curves across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity. Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Cross-reference with molecular docking to confirm binding poses .

Q. What computational strategies predict the pharmacokinetic and toxicological profiles of this compound?

  • Methodology : Use PASS software to predict bioactivity (e.g., kinase inhibition probability >70%). Perform ADMET prediction via SwissADME: logP <3.5 indicates good permeability, while topological polar surface area (TPSA) >80 Ų suggests low blood-brain barrier penetration .

Q. How does the 1,2,4-triazole moiety influence the compound’s mechanism of action in enzyme inhibition?

  • Methodology : The triazole ring mimics purine bases, enabling competitive inhibition of kinases (e.g., JAK2/STAT3). Conduct molecular dynamics simulations to analyze hydrogen bonding (e.g., triazole N2 with ATP-binding lysine residues). Validate via mutagenesis studies .

Q. What crystallographic strategies are recommended for resolving structural ambiguities in derivatives of this compound?

  • Methodology : Use SHELXL for small-molecule refinement. Collect high-resolution (<1.0 Å) X-ray data at 100 K. For twinned crystals, apply the HKL-3000 suite for data integration. Anisotropic displacement parameters improve accuracy in bond-length determination .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodology : Synthesize derivatives with substituents at the phenethyl (e.g., halogens) or triazole (e.g., methyl groups) positions. Test against in vitro kinase panels (e.g., Eurofins KinaseProfiler). Correlate IC50 values with steric/electronic parameters (Hammett constants) .

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